Talampanel - 161832-65-1

Talampanel

Catalog Number: EVT-283148
CAS Number: 161832-65-1
Molecular Formula: C19H19N3O3
Molecular Weight: 337.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Talampanel [(R)-7-acetyl-5-(4-aminophenyl)-8,9-dihydro-8-methyl-7H-1,3-dioxolo[4,5-h][2,3] benzodiazepine] is a synthetic, orally active compound belonging to the 2,3-benzodiazepine class. It acts as a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) subtype of glutamate receptors [, , , , , , ]. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its excessive activity can lead to excitotoxicity, a process implicated in various neurological disorders. Talampanel's ability to modulate AMPA receptor activity makes it a valuable tool for investigating the role of glutamatergic signaling in both physiological and pathological conditions.

Synthesis Analysis

Several synthetic routes for Talampanel have been explored, often aiming for improved efficiency and stereoselectivity. One approach involves the use of safrole, a natural product, as a starting material. This method features a key step using an enantioselective bioreduction with carrots and incorporates microwave irradiation for certain reactions, highlighting a greener approach to synthesis []. Another method utilizes an organocatalytic approach, focusing on the enantioselective synthesis of (S)-1-arylpropan-2-ols, a key intermediate in Talampanel synthesis [, ]. This approach utilizes L-proline-catalyzed asymmetric α-aminooxylation of aldehydes followed by regioselective tosylation of diols and subsequent reduction. Further research has explored modifications to the synthesis, including a novel method for preparing crucial hemiketals [].

Molecular Structure Analysis

Talampanel's molecular structure consists of a 2,3-benzodiazepine core with specific substituents that contribute to its pharmacological properties. The presence of a chiral center at the C8 position results in two enantiomers, with the (R)-enantiomer exhibiting significantly higher AMPA receptor antagonist activity []. The 4-aminophenyl group at position 5 plays a critical role in binding to the allosteric site of the AMPA receptor, dubbed the "GYKI site" []. Additionally, the methyl group at position 8 and the acetyl group at position 7 contribute to the compound's potency and selectivity.

Mechanism of Action

Talampanel exerts its pharmacological effects by acting as a non-competitive antagonist of AMPA receptors [, , ]. Unlike competitive antagonists, which directly compete with glutamate for binding to the receptor's active site, Talampanel binds to an allosteric site, the "GYKI site" []. This binding induces a conformational change in the receptor, which inhibits the channel opening and reduces the flow of ions, thereby preventing the excitatory signal transmission mediated by AMPA receptors. Talampanel's non-competitive mechanism of action implies that its inhibitory effect is not surmountable by increasing glutamate concentrations.

Physical and Chemical Properties Analysis

While detailed analyses of Talampanel's physical and chemical properties are not extensively discussed in the provided abstracts, certain key aspects can be inferred. Its oral bioavailability suggests good absorption from the gastrointestinal tract. The compound's ability to penetrate the central nervous system indicates sufficient lipophilicity to cross the blood-brain barrier []. Furthermore, studies on its metabolism highlight N-acetylation as a metabolic pathway mediated by the enzyme N-acetyltransferase 2 (NAT2) []. This metabolic pathway influences the compound's pharmacokinetic profile, with variations in acetylation rates observed among individuals with different NAT2 genotypes.

Applications
  • Neuroprotection: Talampanel has shown neuroprotective effects in preclinical models of various neurological disorders. In a rat model of traumatic brain injury (TBI), early administration of Talampanel significantly reduced contusion area and neuronal damage, suggesting its potential in mitigating TBI-induced brain damage [].
  • Epilepsy Research: The role of AMPA receptors in epilepsy is well-established. Talampanel's anticonvulsant activity has been demonstrated in animal models, providing insights into seizure mechanisms and potential therapeutic targets [, , ].
  • ALS Research: Studies using a mutant SOD1 mouse model of Amyotrophic Lateral Sclerosis (ALS) have explored Talampanel's potential in modulating disease progression. While not entirely successful in reversing the disease, early administration showed a reduction in motoneuronal calcium levels, suggesting a potential neuroprotective effect during the early stages of ALS [, , , ].
  • Immunomodulation: Interestingly, Talampanel demonstrated an unexpected immunomodulatory effect in a study involving Sindbis virus infection. The drug protected mice from fatal encephalomyelitis by suppressing the inflammatory response, suggesting a potential role in modulating immune-mediated damage [].
Future Directions
  • Understanding the "GYKI site": Further investigation of the "GYKI site" and Talampanel's binding interactions could facilitate the development of more potent and selective AMPA receptor antagonists with improved pharmacological properties [].
  • Optimizing Talampanel Derivatives: Synthesizing and evaluating novel Talampanel derivatives may lead to compounds with enhanced potency, improved pharmacokinetic profiles, and reduced toxicity [, ].
  • Exploring New Therapeutic Applications: Talampanel's immunomodulatory effects, observed in the Sindbis virus study [], warrant further investigation for potential applications in treating inflammatory and autoimmune diseases.
  • Developing Personalized Medicine Approaches: The influence of NAT2 polymorphisms on Talampanel metabolism [] necessitates exploring personalized medicine approaches to optimize dosing regimens based on individual genetic profiles.

GYKI 52466

Compound Description: GYKI 52466 is a noncompetitive AMPA receptor antagonist. [ [] ] It was one of the first 2,3-benzodiazepine derivatives discovered to have selective AMPA antagonist activity. [ [] ] GYKI 52466 has been shown to protect against paralysis and death in mice infected with a neurovirulent strain of the Sindbis virus. [ [] ]

Relevance: GYKI 52466 and Talampanel are structurally related 2,3-benzodiazepines that act as non-competitive AMPA receptor antagonists. [ [] ] The discovery of GYKI 52466's AMPA antagonist activity paved the way for the development of other 2,3-benzodiazepine-type AMPA antagonists, including Talampanel.

YM928

Compound Description: YM928 is a potent and selective AMPA receptor antagonist. [ [] ]

Relevance: YM928 and Talampanel are structurally distinct AMPA receptor antagonists. [ [] ] They are often compared in studies investigating the anticonvulsant activity of novel AMPA receptor antagonists. [ [] ]

(8R)-7-Acetyl-5-(4-aminophenyl)-8,9-dihydro-8-methyl-7H-1,3-dioxolo[4,5-h][2,3]benzodiazepine

Compound Description: (8R)-7-Acetyl-5-(4-aminophenyl)-8,9-dihydro-8-methyl-7H-1,3-dioxolo[4,5-h][2,3]benzodiazepine is another name for Talampanel. [ [] ]

8,9-Dimethoxy-6-(4-bromophenyl)-11H-[1,2,4]triazolo[4,5-c][2,3]benzodiazepin-3(2H)-one (5b)

Compound Description: This compound is a novel annelated 2,3-benzodiazepine derivative that acts as a potent noncompetitive AMPA receptor antagonist. [ [] ]

N-Acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline Derivatives

Compound Description: This series of compounds was designed based on molecular modeling studies as potential noncompetitive AMPA receptor antagonists. [ [] ] One derivative, 10c, showed higher potency in sound-induced seizure testing compared to Talampanel. [ [] ]

Relevance: These derivatives and Talampanel share a similar goal as potential noncompetitive AMPA receptor antagonists, but they differ significantly in their core structures. [ [] ]

1-(4'-Bromophenyl)-6,7-dimethoxy-2-(piperidin-1-ylacetyl) Derivative (26)

Compound Description: This compound contains a tetrahydroisoquinoline skeleton and acts as a noncompetitive AMPA receptor modulator. [ [] ] It displayed comparable potency to Talampanel in audiogenic seizure tests in mice. [ [] ]

Relevance: Compound 26 and Talampanel share a similar mechanism of action as noncompetitive AMPA receptor modulators but possess distinct structural features. [ [] ] Compound 26 features a tetrahydroisoquinoline core, while Talampanel is a 2,3-benzodiazepine derivative.

Perampanel

Compound Description: Perampanel is a non-competitive AMPA receptor antagonist approved as adjunctive therapy for adults with partial seizures. [ [] ] It has a good CNS penetration and a more favorable kinetic and tolerability profile than other AMPA receptor antagonists, such as Talampanel. [ [] ]

Riluzole

Compound Description: Riluzole is the only FDA-approved drug for treating Amyotrophic Lateral Sclerosis (ALS). [ [] ] While its exact mechanism is unknown, it is thought to reduce glutamate release into synapses. [ [, ] ]

Topiramate

Compound Description: Topiramate is an anticonvulsant drug with multiple mechanisms of action, including inhibition of AMPA receptors. [ [, ] ]

Ceftriaxone

Compound Description: Ceftriaxone is a beta-lactam antibiotic believed to indirectly reduce glutamate levels in neural synapses. [ [, ] ]

Properties

CAS Number

161832-65-1

Product Name

Talampanel

IUPAC Name

1-[(8R)-5-(4-aminophenyl)-8-methyl-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-7-yl]ethanone

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

InChI

InChI=1S/C19H19N3O3/c1-11-7-14-8-17-18(25-10-24-17)9-16(14)19(21-22(11)12(2)23)13-3-5-15(20)6-4-13/h3-6,8-9,11H,7,10,20H2,1-2H3/t11-/m1/s1

InChI Key

JACAAXNEHGBPOQ-LLVKDONJSA-N

SMILES

CC1CC2=CC3=C(C=C2C(=NN1C(=O)C)C4=CC=C(C=C4)N)OCO3

Solubility

Soluble in DMSO, not in water

Synonyms

1-(4'-aminophenyl)-3-acetyl-4-methyl-3,4-dihydro-7,8-methylenedioxy-5H-2,3-benzodiazepine
7-acetyl-5-(4-aminophenyl)-8,9-dihydro-8-methyl-7H-1,3-dioxolo(4,5-h)benzodiazepine
GYKI 53405
GYKI 53773
GYKI-53405
GYKI-53773
GYKI53773
LY 300164
LY-300164
LY300164
talampanel

Canonical SMILES

CC1CC2=CC3=C(C=C2C(=NN1C(=O)C)C4=CC=C(C=C4)N)OCO3

Isomeric SMILES

C[C@@H]1CC2=CC3=C(C=C2C(=NN1C(=O)C)C4=CC=C(C=C4)N)OCO3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.